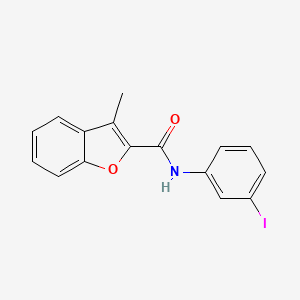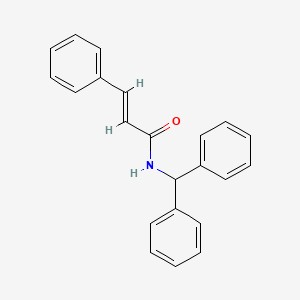
N-(3-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
“N-(3-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It contains an iodophenyl group, a methyl group, a benzofuran group, and a carboxamide group .
Chemical Reactions Analysis
The iodophenyl group in the compound can participate in a variety of coupling reactions where the iodide substituent is displaced .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, 3-Iodophenol, a related compound, has a melting point of 118 °C and a boiling point of 186 °C .Mechanism of Action
The exact mechanism of action of BMK-1 is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters and receptors in the brain. BMK-1 has been found to bind to the dopamine transporter and inhibit the reuptake of dopamine, resulting in increased dopamine levels in the brain. This is believed to be responsible for its analgesic and antitumor effects.
Biochemical and Physiological Effects:
BMK-1 has been found to possess a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. BMK-1 has also been found to possess antitumor effects, making it a potential candidate for the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
BMK-1 has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, making it a well-characterized compound. However, one limitation of BMK-1 is that its exact mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on BMK-1. One potential direction is to study its effects on other neurotransmitters and receptors in the brain. Another potential direction is to study its effects on other types of cancer. Additionally, further research is needed to understand the exact mechanism of action of BMK-1, which could lead to the development of more effective treatments for various diseases.
Scientific Research Applications
BMK-1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. BMK-1 has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
properties
IUPAC Name |
N-(3-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO2/c1-10-13-7-2-3-8-14(13)20-15(10)16(19)18-12-6-4-5-11(17)9-12/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRASBMDZLSXASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl 4-({5-[(2-methoxyphenoxy)methyl]-2-furoyl}amino)benzoate](/img/structure/B3612918.png)
![2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3612920.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3612936.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B3612944.png)
![N-benzyl-5-[(2-bromophenoxy)methyl]-2-furamide](/img/structure/B3612950.png)
![1-phenyl-4-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-1,4-dihydro-5H-tetrazol-5-one](/img/structure/B3612962.png)

![N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B3612968.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B3612981.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3612982.png)
![N-(3,4-dichlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3612985.png)
![2-[4-(1-azepanylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3613004.png)

![5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3613025.png)